
(3-CHLOROPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE
描述
(3-CHLOROPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE is an organic compound that features a benzyl group substituted with a chlorine atom and a benzoate ester linked to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-CHLOROPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE typically involves the esterification of 4-(1H-pyrazol-1-yl)benzoic acid with 3-chlorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
化学反应分析
Types of Reactions
(3-CHLOROPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzyl ketone.
Reduction: Formation of 3-chlorobenzyl alcohol.
Substitution: Formation of 3-azidobenzyl 4-(1H-pyrazol-1-yl)benzoate or 3-thiobenzyl 4-(1H-pyrazol-1-yl)benzoate.
科学研究应用
(3-CHLOROPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (3-CHLOROPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, which can lead to diverse pharmacological effects.
相似化合物的比较
Similar Compounds
(3-CHLOROPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE: is similar to other pyrazole-containing compounds such as:
Uniqueness
- The presence of the ester group in this compound distinguishes it from its acid and amide counterparts, potentially offering different reactivity and biological activity profiles. The chlorine substitution on the benzyl group also adds to its unique chemical properties, influencing its reactivity and interactions with biological targets.
属性
IUPAC Name |
(3-chlorophenyl)methyl 4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-15-4-1-3-13(11-15)12-22-17(21)14-5-7-16(8-6-14)20-10-2-9-19-20/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEJUUMDAGXYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC(=O)C2=CC=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-BROMO-3-CHLOROANILINO)-5-FLUORO-4-PYRIMIDINYL]-N-(4-BROMO-3-CHLOROPHENYL)AMINE](/img/structure/B4319971.png)
![N-[2-(3,5-DICHLOROANILINO)-5-FLUORO-4-PYRIMIDINYL]-N-(3,5-DICHLOROPHENYL)AMINE](/img/structure/B4319981.png)
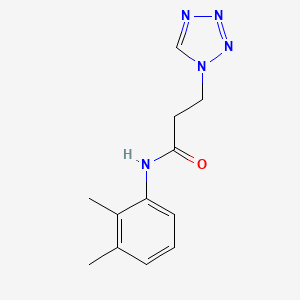
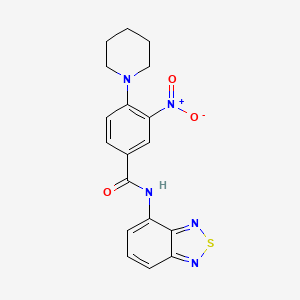
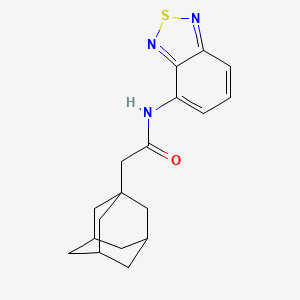
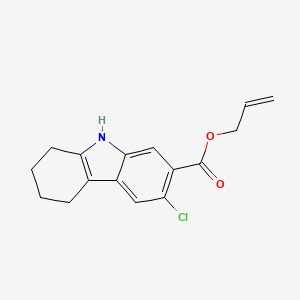

![N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4320021.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4320027.png)
![ETHYL 5-({2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}METHYL)FURAN-2-CARBOXYLATE](/img/structure/B4320031.png)
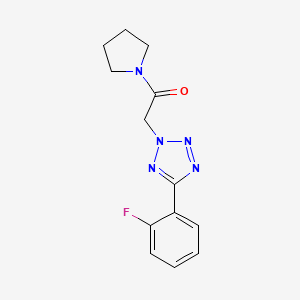
![METHYL 4-[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE](/img/structure/B4320064.png)
![2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE](/img/structure/B4320065.png)
![ETHYL 2-{4-[2-(CYANOMETHYL)-2H-1,2,3,4-TETRAZOL-5-YL]PHENOXY}ACETATE](/img/structure/B4320072.png)
